4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by reacting amidoxime with a suitable carboxylic acid derivative under dehydrating conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various alkyl or aryl groups .
Scientific Research Applications
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, antiviral, or anticancer activities.
Materials Science: The unique combination of functional groups makes it suitable for developing advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors . The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring but has different substituents, leading to distinct properties and applications.
5-Methyl-1,3,4-oxadiazol-2-ylamine: Another oxadiazole derivative with different functional groups, used in various chemical and biological studies.
7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one: A compound with a similar oxadiazole ring but different overall structure and applications.
Uniqueness
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N6O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-methyl-3-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26N6O2S/c1-13-19-16(22-26-13)12-23-5-7-24(8-6-23)17-11-15(20-18(21-17)27-2)14-3-9-25-10-4-14/h11,14H,3-10,12H2,1-2H3 |
InChI Key |
FCYCWGVKYBSVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC |
Origin of Product |
United States |
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